![molecular formula C20H20FN3O3S B2450293 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1797016-41-1](/img/structure/B2450293.png)
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, etc.) are also often included .Scientific Research Applications
Antiproliferative Activity
A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for its antiproliferative activity. This evaluation included structural characterization using various spectroscopic techniques and X-ray diffraction studies, revealing a stable molecular structure with specific conformations and intermolecular interactions (Prasad et al., 2018).
Radiosynthesis and In Vivo Evaluation
Research has been conducted on similar compounds for radiosynthesis and in vivo evaluation in animals. For example, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone and its variants were synthesized and radiolabeled for potential use in Single Photon Emission Computerized Tomography (SPECT) imaging, particularly targeting the 5-HT2A receptor in the brain. These studies include in vivo evaluation in mice, indicating potential applications in visualizing specific brain receptors (Blanckaert et al., 2005).
Structural and Biological Activities
Compounds containing the arylthio/sulfinyl/sulfonyl group, similar in structure to the queried compound, have been synthesized and evaluated for their biological activities. Studies include characterizations such as melting point, NMR, FT-IR, and HRMS. Some of these compounds exhibited notable herbicidal and insecticidal activities (Wang et al., 2015).
Potential as Cancer Therapeutic Agents
Another related compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was discovered as a p110alpha inhibitor with significant potential as a cancer therapeutic agent. The compound showed potent inhibitory activity and selectivity for p110alpha over other PI3K isoforms, as well as efficacy in suppressing tumor growth in animal models (Hayakawa et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with piperidine and indole moieties have been found to interact with various receptors and enzymes .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the piperidine moiety, which is common in many pharmaceuticals, suggests that the compound may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .
Safety and Hazards
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-19(24-11-3-2-4-18(24)22-14)20(25)23-12-9-17(10-13-23)28(26,27)16-7-5-15(21)6-8-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWYODNGMAXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
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